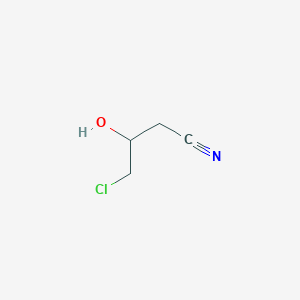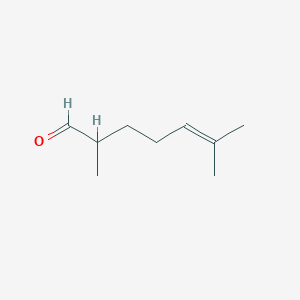
Ammonium propionate
Overview
Description
Ammonium propionate, also known as ammonium propanoate, is the ammonium salt of propionic acid. It has the chemical formula ( \text{NH}_4(\text{C}_2\text{H}_5\text{COO}) ). This compound is commonly used as an antiseptic, antifungal agent, and preservative in various industries, including food and cosmetics . It is known for its ability to prevent bacterial growth and spoilage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium propionate is typically synthesized by the reaction of propionic acid with ammonia. The preparation method involves the following steps :
- Adding propionic acid into a reactor and stirring.
- Preheating and pressure stabilizing liquid ammonia after evaporation, separation, and impurity removal.
- Introducing preheated ammonia gas into the reactor for reaction.
- Cooling and controlling the reaction temperature while stabilizing pressure.
- Continuously reacting for over one hour, followed by cooling and decreasing the temperature.
- Measuring the content of propionic acid in a secondary ammonia exhaust absorption device.
- Stopping the introduction of ammonia gas and stirring to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ammonium propionate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It can act as a base in reactions with stronger acids, forming propionic acid and ammonium salts.
Decomposition: Upon heating, this compound decomposes to produce ammonia and propionic acid.
Common Reagents and Conditions:
Acids: Strong acids like hydrochloric acid can react with this compound to release propionic acid.
Heat: Heating the compound leads to its decomposition into ammonia and propionic acid.
Major Products Formed:
Propionic Acid: Formed during acid-base reactions and decomposition.
Ammonia: Released during decomposition.
Scientific Research Applications
Ammonium propionate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving microbial growth inhibition due to its antifungal and antibacterial properties.
Medicine: Investigated for its potential use in preserving pharmaceutical products.
Industry: Utilized as a preservative in the food and cosmetics industries to prevent spoilage and extend shelf life.
Mechanism of Action
The mechanism by which ammonium propionate exerts its effects involves the release of propionic acid under acidic conditions. This acidification inhibits the growth of bacteria and fungi by disrupting their cellular processes. The compound targets microbial cell membranes, leading to increased permeability and eventual cell death .
Comparison with Similar Compounds
Ammonium propionate is similar to other ammonium salts of carboxylic acids, such as:
- Ammonium acetate
- Ammonium formate
- Ammonium lactate
Uniqueness:
- Antifungal and Antibacterial Properties: this compound is particularly effective against molds and gram-negative bacteria, making it a valuable preservative.
- Low Corrosiveness: Compared to other ammonium salts, it is less corrosive, making it safer for use in various applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industries can effectively utilize this compound for various purposes.
Properties
IUPAC Name |
azane;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWHXZUIGHOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63785-12-6 | |
| Record name | Propanoic acid, ammonium salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63785-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066207 | |
| Record name | Propanoic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17496-08-1 | |
| Record name | Ammonium propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)







